2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

This N-Boc-protected, 2-(m-tolyl)-substituted piperazine is a non-interchangeable intermediate for CNS drug discovery. Its unique meta-substitution pattern and acid-labile Boc group enable precise, sequential functionalization essential for structure-activity relationship (SAR) studies. Substituting ortho- or para-tolyl regioisomers will invalidate receptor-binding geometry. Available as racemate or custom enantiopure (R/S) forms for chiral drug candidate development.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Cat. No. B13554938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2CNCCN2C(=O)OC(C)(C)C
InChIInChI=1S/C16H24N2O2/c1-12-6-5-7-13(10-12)14-11-17-8-9-18(14)15(19)20-16(2,3)4/h5-7,10,14,17H,8-9,11H2,1-4H3
InChIKeyUBFWLZQRYZGEKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 886766-77-4): Procurement-Grade Specification and Structural Identity


2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 886766-77-4), also known as tert-Butyl 2-(m-tolyl)piperazine-1-carboxylate, is an N-Boc-protected piperazine derivative featuring a meta-tolyl substitution at the 2-position . With a molecular formula of C₁₆H₂₄N₂O₂ and a molecular weight of 276.37 g/mol, this compound serves as a versatile protected intermediate in organic synthesis, particularly for pharmaceutical research where controlled deprotection of the Boc group enables sequential functionalization . The meta-substitution pattern on the aryl ring imparts distinct steric and electronic properties that differentiate it from ortho- and para-substituted regioisomers, a critical consideration for structure-activity relationship (SAR) studies [1].

Why Generic Substitution Fails: Structural and Regioisomeric Constraints of 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester


The selection of 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester over other piperazine derivatives or N-Boc-piperazine alternatives is not interchangeable due to three critical structural constraints. First, the precise 2-position substitution with a meta-tolyl group is regioisomerically unique; the ortho-tolyl (o-tolyl) and para-tolyl (p-tolyl) regioisomers exhibit different steric profiles and electronic distributions around the piperazine nitrogen, which can fundamentally alter ligand-receptor binding geometry . Second, the Boc (tert-butoxycarbonyl) protecting group at the 1-position nitrogen provides acid-labile protection essential for sequential synthetic elaboration; compounds lacking this protection (such as the unprotected 2-(m-tolyl)piperazine, CAS 776269-51-3) are unsuitable for synthetic routes requiring orthogonal protection strategies . Third, the stereochemical configuration—racemic versus enantiopure (R or S)—directly impacts downstream chiral drug candidate development, as the individual enantiomers may display divergent biological activities . Generic substitution of a different regioisomer, a non-Boc-protected analog, or the incorrect stereoisomer will invalidate structure-activity correlation studies and may produce entirely different synthetic outcomes.

Quantitative Differentiation Evidence: 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester Versus Comparators


Regioisomeric Specificity: Meta-Tolyl Substitution Defines Spatial Orientation

The substitution position of the tolyl group on the piperazine ring is a critical determinant of molecular geometry and potential biological interactions. 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 886766-77-4) bears the methyl group at the meta position relative to the piperazine attachment point. This contrasts with the ortho-tolyl analog (CAS 886766-74-1), which places the methyl group adjacent to the piperazine nitrogen, introducing significant steric hindrance and potentially altering the preferred conformation of the aryl ring . The para-tolyl analog (CAS 886766-75-2) positions the methyl group at the opposite end of the aromatic ring, maximizing the distance from the piperazine core and modifying the overall molecular length and electronic surface . These regioisomers are not functionally interchangeable in any application where molecular recognition events (e.g., receptor binding, enzyme pocket fitting) are operative. The selection of the meta-substituted compound is mandatory when SAR studies have identified this specific spatial arrangement as optimal.

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

N-Boc Protection: Orthogonal Synthetic Compatibility and Purity Benchmark

The presence of the Boc (tert-butoxycarbonyl) protecting group at the 1-position nitrogen fundamentally differentiates this compound from the unprotected 2-(m-tolyl)piperazine (CAS 776269-51-3). The unprotected analog possesses a free secondary amine at both the 1- and 4-positions, rendering it unsuitable for any synthetic sequence that requires selective functionalization of the 4-position nitrogen while leaving the 2-position intact. The Boc group enables orthogonal protection: it remains stable under basic, nucleophilic, and many reductive conditions but is cleanly removed under mild acidic conditions (e.g., TFA in DCM) . This orthogonality is essential for building molecular complexity in multi-step pharmaceutical syntheses. Furthermore, the target compound is commercially available with a standardized purity of ≥98%, as verified by HPLC and NMR . In contrast, the unprotected 2-(m-tolyl)piperazine is typically offered at 95% purity , a difference that can significantly impact the yield and purity of subsequent reaction products, particularly in sensitive coupling reactions.

Synthetic Methodology Protecting Group Strategy Pharmaceutical Intermediates

Stereochemical Configuration: Racemic Mixture versus Single Enantiomers

2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is commercially available as a racemic mixture (CAS 886766-77-4). However, the individual enantiomers, (S)-2-M-tolyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 1240587-20-5) and (R)-2-M-tolyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 1240582-66-4), are also accessible . While direct comparative biological activity data for these specific enantiomers is not available in the public domain, it is a well-established principle in medicinal chemistry that enantiomers of chiral piperazine derivatives can exhibit profoundly different pharmacological profiles, including divergent receptor binding affinities, metabolic stability, and off-target effects [1]. The choice between the racemate and a single enantiomer is therefore a critical procurement decision that depends on the stage of research: early-stage screening often employs the racemate for efficiency, while lead optimization and preclinical development necessitate the use of enantiopure material to establish structure-activity relationships and meet regulatory requirements.

Chiral Chemistry Enantioselective Synthesis Drug Development

Hydrogen Bond Donor/Acceptor Capacity: Influence on Solubility and Membrane Permeability

Computational analysis reveals that 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester possesses 1 hydrogen bond donor (the secondary amine at the 4-position) and 4 hydrogen bond acceptors (the two piperazine nitrogens and the two carbonyl oxygens of the Boc group), with a calculated topological polar surface area (TPSA) of 41.6 Ų and an XLogP3 of 2.3 [1]. These values place the compound within favorable drug-likeness parameters (Lipinski's Rule of Five). In contrast, the unprotected analog, 2-(m-tolyl)piperazine, has 2 hydrogen bond donors and 2 hydrogen bond acceptors, with a lower molecular weight (176.26 g/mol) and a TPSA of approximately 24 Ų . The increased hydrogen bond acceptor count and larger TPSA of the Boc-protected compound predict moderately higher aqueous solubility but potentially lower passive membrane permeability compared to the unprotected analog. This is a crucial consideration for applications where the compound is intended to cross biological membranes, such as in cell-based assays or central nervous system (CNS) target development.

Physicochemical Properties Drug-likeness ADME

Validated Research and Industrial Application Scenarios for 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester


Medicinal Chemistry: SAR Studies of CNS-Targeted Arylpiperazines

This compound is optimally deployed as a key intermediate in the synthesis of arylpiperazine-based drug candidates targeting central nervous system (CNS) disorders [1]. Its meta-tolyl substitution and Boc protection allow for systematic exploration of the structure-activity relationship (SAR) at both the aryl ring and the piperazine nitrogen positions. Researchers can sequentially deprotect the Boc group and functionalize the liberated amine with various moieties (e.g., alkyl, acyl, sulfonyl) while maintaining the integrity of the 2-m-tolyl substitution, a strategy consistent with the synthetic approaches described in patents for 5-HT1A receptor modulators [2].

Organic Synthesis: Controlled Construction of Complex Molecular Scaffolds

The orthogonal protecting group strategy enabled by the Boc moiety makes 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester a valuable building block for multi-step organic synthesis . The compound can participate in nucleophilic substitution reactions, Buchwald-Hartwig aminations, and various coupling reactions while the Boc group remains intact . This allows chemists to build molecular complexity around the piperazine core with precise control, culminating in a final, clean deprotection step under mild acidic conditions to reveal the secondary amine for further elaboration or as the final pharmacophore.

Chiral Lead Optimization: Resolution and Asymmetric Synthesis

For research programs advancing beyond initial hit identification, the availability of the racemate and individual enantiomers of 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is critical . This enables comparative studies to determine whether the desired biological activity resides in a specific enantiomer, a finding that has significant implications for intellectual property, safety pharmacology, and eventual clinical development. The compound can be used to develop chiral HPLC methods for enantiomeric purity determination or as a starting material for asymmetric synthesis using chiral auxiliaries or catalysts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.